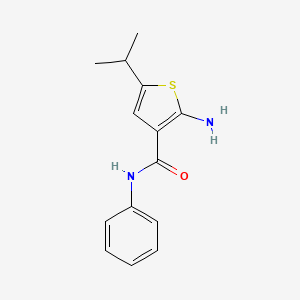

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGRANNSRSMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198680 | |

| Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590355-48-9 | |

| Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Three-Component Gewald Reaction

The Gewald reaction is the most widely employed method for constructing 2-aminothiophene scaffolds. For this compound:

Fiber-Catalyzed Gewald Reaction

A modified Gewald protocol using a polyacrylonitrile fiber (P-PANF) functionalized with N-methylpiperazine enhances efficiency:

Michael Addition-Cyclization Pathways

α-Thiocyanatoacetophenone Route

This method involves a two-step process:

- Michael Addition :

- Cyclization :

α-Bromochalcone Route

An alternative approach uses α-bromochalcones:

- Michael Addition :

- Cyclization :

- Eliminates HBr to form the thiophene ring.

Multicomponent Reactions (MCRs)

Four-Component Aqueous Synthesis

A solvent-free, one-pot method improves atom economy:

Post-Synthetic Modifications

Carboxamide Functionalization

If the Gewald reaction yields a carboxylic acid intermediate:

- Activation :

- Amidation :

Comparative Analysis of Methods

| Method | Conditions | Catalyst/Base | Yield | Advantages |

|---|---|---|---|---|

| Conventional Gewald | Reflux, ethanol | TEA/KOH | 65–85% | Well-established, scalable |

| Fiber-Catalyzed Gewald | Reflux, ethanol | P-PANF | 78–91% | Recyclable catalyst, high yield |

| Michael Addition | 25–50°C, ethanol | KOH/Na$$2$$CO$$3$$ | 38–55% | Avoids foul-smelling byproducts |

| Four-Component MCR | Room temp, water | TEA | 70–82% | Solvent-free, eco-friendly |

Challenges and Optimization Strategies

- Regioselectivity : Ensuring isopropyl group incorporation at position 5 requires sterically hindered ketones (e.g., 3-isopropylcyclopentanone).

- Byproduct Formation : Cyclic dimers may form during Gewald reactions; excess sulfur and controlled pH mitigate this.

- Purification : Silica gel chromatography (ethyl acetate/hexanes) or recrystallization (ethanol-acetone) is essential for high purity.

Recent Advances

Scientific Research Applications

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

- 2-Amino-5-methyl-N-phenylthiophene-3-carboxamide

- 2-Amino-5-ethyl-N-phenylthiophene-3-carboxamide

- 2-Amino-5-tert-butyl-N-phenylthiophene-3-carboxamide

Comparison: 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is unique due to the presence of the isopropyl group, which may influence its steric and electronic properties. This can affect its reactivity and interactions compared to similar compounds with different alkyl groups.

Biological Activity

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an isopropyl group and an amide functional group. Its molecular formula is C13H16N2OS, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy compared to standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the modulation of apoptotic pathways, leading to cell cycle arrest and increased rates of programmed cell death .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways related to cancer progression and immune response .

Study on Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Investigation into Anticancer Properties

A study examining the effects of the compound on human breast cancer cells (MCF-7) revealed that treatment with 10 µM concentration resulted in a significant reduction in cell viability (approximately 70%) after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates, supporting its potential as an anticancer drug candidate .

Safety and Toxicity Profile

While the compound shows promising biological activities, its safety profile is crucial for further development. Preliminary toxicity studies indicate low cytotoxicity at therapeutic concentrations; however, detailed toxicological assessments are necessary to establish safety for clinical use .

Q & A

Q. What are the recommended experimental protocols for synthesizing 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide?

A typical synthesis involves condensation reactions between substituted thiophene precursors and aryl amines. Key steps include:

- Solvent-free methods : Neat reactions under controlled heating (e.g., fusion at 80–120°C) to minimize side products .

- Microwave-assisted synthesis : Accelerated reaction kinetics using microwave irradiation with catalysts like aluminum oxide, improving yield and purity .

- Characterization : Post-synthesis validation via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Full spectral assignments (e.g., HSQC, HMBC) are critical to confirm regiochemistry .

Q. How should researchers address discrepancies in spectroscopic data during compound characterization?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

- Advanced techniques : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals, particularly for isopropyl and phenyl substituents .

- Reference standards : Validate against structurally analogous compounds (e.g., 2-amino-4-phenylthiophene-3-carboxamide) with established spectral databases .

Q. What are the foundational applications of this compound in chemical research?

- Building block : Used to synthesize complex heterocycles (e.g., thieno-pyridines) for materials science or medicinal chemistry .

- Biological probes : Preliminary studies suggest utility in targeting pathways involving thiophene-based receptors, though further validation is required .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield and purity .

- Response surface methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) to predict optimal conditions .

- Case study : A 2³ factorial design reduced trial runs by 50% in a similar thiophene-carboxamide synthesis, achieving >90% yield .

Q. What computational strategies enhance reaction design and mechanistic understanding?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) map energy profiles to identify rate-limiting steps and intermediates .

- Machine learning (ML) : Train models on existing reaction data to predict regioselectivity in amide bond formation .

- Feedback loops : Integrate experimental results (e.g., failed conditions) into computational workflows to refine predictive accuracy .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Dose-response profiling : Use IC₅₀/EC₅₀ assays to clarify conflicting potency reports (e.g., anti-inflammatory vs. cytotoxic effects) .

- Target validation : Employ siRNA or CRISPR knockout models to confirm specificity for suspected pathways (e.g., kinase inhibition) .

- Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity, adjusting for variables like cell line heterogeneity .

Q. What methodologies support the development of novel derivatives with enhanced properties?

- Scaffold diversification : Introduce substituents (e.g., electron-withdrawing groups) at the 5-isopropyl position to modulate electronic properties .

- Parallel synthesis : Utilize combinatorial libraries to screen derivatives for improved solubility or binding affinity .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., steric bulk) with pharmacological outcomes using multivariate regression .

Q. What are the challenges in scaling up synthesis for industrial research applications?

- Reactor design : Optimize heat/mass transfer in continuous flow systems to mitigate exothermic side reactions .

- Purification strategies : Implement membrane separation technologies (e.g., nanofiltration) for high-purity recovery .

- Process control : Use real-time PAT (Process Analytical Technology) to monitor critical quality attributes (e.g., particle size) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.